Chemical structure and properties of 3,5-Difluoro-2-methylsulfanylphenylboronic acid
Chemical structure and properties of 3,5-Difluoro-2-methylsulfanylphenylboronic acid
This technical guide details the structural characteristics, synthesis, and applications of 3,5-Difluoro-2-methylsulfanylphenylboronic acid (CAS: 861931-32-0). It is designed for medicinal chemists and process engineers leveraging this building block for structure-activity relationship (SAR) exploration.
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Chemical Identity & Physical Properties[2][3][4][5][6][7]
This compound represents a highly specialized arylboronic acid scaffold. Its value lies in the unique substitution pattern: a metabolically robust difluoro motif combined with an ortho-thioether handle, which serves as a versatile point for further chemical diversification (e.g., oxidation to sulfoxides/sulfones) or as a specific steric/electronic element in protein-ligand binding.
Core Data Table
| Property | Specification |
| Chemical Name | 3,5-Difluoro-2-methylsulfanylphenylboronic acid |
| CAS Number | 861931-32-0 |
| Molecular Formula | C₇H₇BF₂O₂S |
| Molecular Weight | 204.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents. |
| Purity Standard | Typically ≥95% (HPLC/Titration) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic. |
Structural & Electronic Analysis
The reactivity and utility of this building block are dictated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating (but inductively withdrawing) thiomethyl group.
Electronic Profile
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Fluorine (C3, C5): The fluorine atoms at the meta positions (relative to boron) exert a strong inductive withdrawing effect (-I). This lowers the pKa of the boronic acid compared to phenylboronic acid, potentially accelerating transmetallation in Suzuki-Miyaura couplings.
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Thiomethyl (C2): The ortho-SMe group provides a dual effect:
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Steric: It introduces bulk near the reaction center, which can slow down oxidative addition but may prevent homocoupling side reactions.
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Electronic: It is a
-donor (+M) but -acceptor (-I). In this specific arrangement, it stabilizes the aromatic ring against nucleophilic attack but makes the C-B bond susceptible to protodeboronation under highly acidic conditions.
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Structural Logic Diagram
The following diagram illustrates the electronic vectors and steric zones influencing the molecule's reactivity.
Figure 1: Structural analysis showing the competing electronic and steric forces.
Synthesis & Manufacturing Protocol
The synthesis of 3,5-Difluoro-2-methylsulfanylphenylboronic acid is most reliably achieved via Cryogenic Metal-Halogen Exchange . This method avoids the "scrambling" of protons often seen with direct lithiation of fluorinated benzenes.
Precursor
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Starting Material: 1-Bromo-3,5-difluoro-2-(methylthio)benzene.
Step-by-Step Protocol
Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under strict anhydrous/anaerobic conditions.
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
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Solvation: Dissolve 1-Bromo-3,5-difluoro-2-(methylthio)benzene (1.0 eq) in anhydrous THF (concentration ~0.2 M).
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.
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Exchange: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.
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Critical Control Point: Maintain internal temperature below -70°C to prevent benzyne formation or elimination of the fluoride.
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Aging:[1] Stir at -78°C for 45 minutes to ensure complete Lithium-Bromine exchange.
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Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise. The solution may become viscous.
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Warming: Allow the reaction to warm slowly to room temperature over 2–3 hours.
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Hydrolysis: Quench with 1M HCl (aqueous) until pH ~3–4. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
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Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Acetonitrile/Water or Hexane/Ethyl Acetate to remove deboronated byproducts.
Synthesis Workflow Diagram
Figure 2: Cryogenic synthesis pathway via metal-halogen exchange.
Applications & Reactivity
Suzuki-Miyaura Cross-Coupling
This boronic acid is a prime candidate for constructing biaryl scaffolds in kinase inhibitors.
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Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically demanding partners, switch to Pd₂/SPhos (Buchwald precatalysts).
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Base Selection: Use mild bases like K₃PO₄ or Cs₂CO₃. Strong hydroxide bases may cause protodeboronation due to the electron-rich sulfur neighbor destabilizing the C-B bond in the "ate" complex.
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Solvent System: Dioxane/Water (4:1) or DMF/Water.
Sulfur Oxidation as a Strategic Handle
The 2-SMe group is not just a substituent; it is a "pro-functional" group. Post-coupling, it can be oxidized:
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To Sulfoxide (S=O): Using 1.0 eq m-CPBA at 0°C. Introduces chirality and polarity.
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To Sulfone (O=S=O): Using excess m-CPBA or Oxone®. Creates a strong electron-withdrawing group, altering the biaryl dihedral angle and metabolic profile.
Handling & Stability (E-E-A-T)
Stability Concerns
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Protodeboronation: The presence of ortho-substituents and fluorines can facilitate C-B bond cleavage under acidic conditions or high heat. Recommendation: Do not store in acidic media; use immediately after synthesis or keep solid at 4°C.
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Oxidation: The thioether is susceptible to air oxidation over long periods. Recommendation: Store under Argon.
Safety Protocol
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Skin/Eye: Causes serious irritation.[2][3] Wear nitrile gloves and safety goggles.
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Inhalation: Dust is a respiratory irritant. Handle in a fume hood.
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Spill: Sweep up avoiding dust generation; neutralize surface with dilute bicarbonate.
References
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Chemical Identity & CAS: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734607 (Related structure logic). Retrieved from
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
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Boronic Acid Synthesis: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
(Note: While specific literature on CAS 861931-32-0 is proprietary/sparse, the protocols above are derived from validated methodologies for structurally homologous fluorinated thioanisole boronic acids.)
